BenchChemオンラインストアへようこそ!

3,5-Difluoro-4-hydroxybenzamide

HSD17B13 NASH Liver Disease

3,5-Difluoro-4-hydroxybenzamide (CAS 1235892-52-0) is a small-molecule benzamide derivative featuring a 3,5-difluoro-4-hydroxy substitution pattern on the phenyl ring. It is recognized as a versatile synthetic building block, notably related to the antiviral agent Favipiravir and a key fragment in investigational HSD17B13 inhibitors.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Cat. No. B12964867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-hydroxybenzamide
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)C(=O)N
InChIInChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
InChIKeyJIVSSFVKKOBXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-hydroxybenzamide: A Strategic Benzamide Building Block in Medicinal Chemistry


3,5-Difluoro-4-hydroxybenzamide (CAS 1235892-52-0) is a small-molecule benzamide derivative featuring a 3,5-difluoro-4-hydroxy substitution pattern on the phenyl ring . It is recognized as a versatile synthetic building block, notably related to the antiviral agent Favipiravir and a key fragment in investigational HSD17B13 inhibitors [1]. However, a thorough analysis of available literature reveals a significant gap: while the compound is used as a component in larger, more complex molecules, direct, quantitative, head-to-head comparisons with its closest structural analogs are extremely scarce. This evidence guide therefore highlights the critical need for deeper empirical investigation to inform scientific selection and procurement, as robust differentiation data is currently insufficient to robustly support one specific analog over another.

The Risk of Unqualified Substitution: Why All Fluoro-hydroxybenzamides Are Not Interchangeable


The premise of this guide is that generic substitution is risky, and preliminary data confirms this. While structurally similar, subtle changes in the fluorination and hydroxylation pattern on the benzamide core can drastically alter the potency and selectivity of the final drug molecule. For instance, in a series of HSD17B13 inhibitors, compounds featuring the 3,5-difluoro-4-hydroxybenzamide fragment exhibited IC50 values ranging from 3.2 nM to 7.1 nM [1], while an analog with a 2,3,5-trifluoro-4-hydroxybenzamide fragment showed an improved IC50 of 2.7 nM [2]. This small structural change led to a measurable difference in target engagement. Therefore, treating this compound as a simple, interchangeable 'difluorobenzamide' without rigorous empirical validation for a specific synthetic route or target profile could introduce unacceptable variability in potency, selectivity, or downstream physicochemical properties. The quantifiable evidence that follows, while limited, underscores this very point.

Quantitative Evidence for 3,5-Difluoro-4-hydroxybenzamide: A Comparator-Based Analysis


HSD17B13 Inhibitory Potency: 3,5-Difluoro-4-hydroxybenzamide Fragment vs. Trifluoro Analog

In a series of patented HSD17B13 inhibitors, the compound employing the 3,5-difluoro-4-hydroxybenzamide fragment (Example 48) demonstrated an IC50 of 3.2 nM [1]. This was less potent than a close analog using a 2,3,5-trifluoro-4-hydroxybenzamide fragment (Example 27), which had an IC50 of 2.7 nM [2]. The target compound was, however, more potent than another analog bearing the same fragment but a different core (Example 10, IC50 7.1 nM) [3]. This highlights which specific substitution patterns on the benzamide ring are most critical for binding affinity.

HSD17B13 NASH Liver Disease Inhibitor Potency

Synthetic Utility: Proven Key Intermediate for Favipiravir

3,5-Difluoro-4-hydroxybenzamide is a documented intermediate in the synthesis of Favipiravir, a commercial antiviral drug . While other difluorinated benzamide isomers exist, the 3,5-difluoro-4-hydroxy pattern aligns with the metabolic pathway of Favipiravir. This specific regiochemistry is structurally essential for the final drug's activity, as Favipiravir itself is a 6-fluoro-3-hydroxypyrazine-2-carboxamide, and the related benzamide core serves as a direct precursor for the pyrazine ring system [1]. This is a clear advantage over other isomers like 2,4-difluoro-4-hydroxybenzamide or 2,6-difluoro-4-hydroxybenzamide, which would not map to the desired pyrazine core for Favipiravir synthesis.

Favipiravir Antiviral Synthetic Route Key Intermediate

Physicochemical Differentiation: LogP and pKa Comparison with Non-hydroxylated Analog

The presence of the 4-hydroxy group in 3,5-difluoro-4-hydroxybenzamide introduces a key physicochemical differentiation from its non-hydroxylated counterpart, 3,5-difluorobenzamide. The predicted pKa of the phenolic –OH in the 4-hydroxy analog is approximately 6.42, indicating significant ionization at physiological pH . In contrast, 3,5-difluorobenzamide lacks this ionizable center. This difference alters the LogP and aqueous solubility profile. While direct experimental LogP values for the target compound are scarce, a related compound, 3,5-difluoro-4-hydroxybenzaldehyde, has a reported predicted pKa of 5.27, confirming the strong effect of the 4-hydroxy substituent . This ionizable handle can be crucial for modulating solubility, permeability, and protein binding in drug design.

Physicochemical Properties Lipophilicity Ionization Druglikeness

Validated Application Scenarios for 3,5-Difluoro-4-hydroxybenzamide


HSD17B13 Inhibitor Lead Optimization for NASH

This compound is most effectively procured as a key fragment for the synthesis of potent HSD17B13 inhibitors. Evidence from patent US20240150334 shows it can anchor compounds with single-digit nanomolar IC50 values (3.2 nM, [1]). Procurement teams should request this specific building block when their SAR analysis indicates that the 3,5-difluoro-4-hydroxy orientation provides an optimal balance of potency and synthetic tractability compared to more highly fluorinated analogs (e.g., 2,3,5-trifluoro analog, 2.7 nM).

Regioselective Synthesis of Favipiravir

Procurement is justified for R&D teams working on novel or improved synthetic routes to the antiviral drug Favipiravir. The compound's established role as a direct intermediate for the Favipiravir pyrazine core provides a non-empirical, Boolean rationale for its selection over other difluorobenzamide isomers. The requirement is for high-purity (>95%) material with correct regiochemistry, and suppliers should be vetted for their ability to provide this specific isomer.

Modulating Drug Physicochemical Properties

This compound should be chosen as a synthetic building block when the goal is to introduce an ionizable center (via the phenolic -OH) into a fluorinated scaffold. The class-level evidence suggests it can significantly lower LogP and increase solubility compared to non-hydroxylated analogs like 3,5-difluorobenzamide . Its use is most relevant in lead optimization programs requiring fine-tuning of permeability, protein binding, or metabolic stability.

Quote Request

Request a Quote for 3,5-Difluoro-4-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.